2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide
Overview
Description
2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.199428076 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds often involves complex reactions and mechanisms. For instance, the chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs shows the intricate steps involved in synthesizing related compounds, highlighting the role of catalysts like Novozym 435 and various acyl donors in achieving desired outcomes (Magadum & Yadav, 2018). Similarly, the synthesis of pyrrole-1-acetic acids as potential antiinflammatory agents showcases the use of acetyl methyl carbinol, ethyl glycinate, and acetonitrile in producing derivatives with potential pharmacological applications (Ross & Sowell, 1987).
Structural and Molecular Analysis
The structural and molecular docking analysis of certain acetamide derivatives has been conducted to understand their anticancer properties. One study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure through elemental analyses and spectroscopic techniques, highlighting the potential for these compounds in anticancer applications (Sharma et al., 2018).
Potential Applications in Pharmacology and Medicine
The exploration of acetamide derivatives for therapeutic applications, such as anticancer, anti-inflammatory, and analgesic activities, demonstrates the pharmaceutical relevance of these compounds. For example, a series of 2-(substituted phenoxy) acetamide derivatives were developed as potential agents against breast cancer, neuroblastoma, and inflammatory conditions, showcasing the therapeutic versatility of these compounds (Rani et al., 2014).
Environmental and Biochemical Studies
Research into the environmental degradation of chloroacetamide herbicides and the identification of their metabolites in rat liver microsomes offers insights into the metabolism and potential environmental impact of related compounds. These studies help understand how compounds like acetochlor are processed biologically and their possible effects on ecosystems (Coleman et al., 2000).
Properties
IUPAC Name |
2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12-5-7-14(8-6-12)13(2)18-15(20)9-17-10-16(3,4)11-19/h5-8,13,17,19H,9-11H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYWLXYGPHVOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CNCC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.